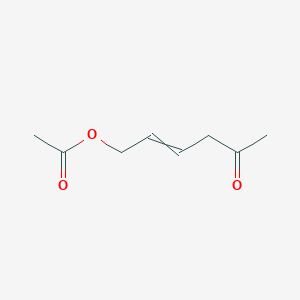

5-Oxohex-2-en-1-yl acetate

Description

Structure

3D Structure

Properties

CAS No. |

86144-04-9 |

|---|---|

Molecular Formula |

C8H12O3 |

Molecular Weight |

156.18 g/mol |

IUPAC Name |

5-oxohex-2-enyl acetate |

InChI |

InChI=1S/C8H12O3/c1-7(9)5-3-4-6-11-8(2)10/h3-4H,5-6H2,1-2H3 |

InChI Key |

AJRVTKQYVPPKLY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC=CCOC(=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Oxohex 2 En 1 Yl Acetate

Chemo- and Regioselective Synthesis Strategies for 5-Oxohex-2-en-1-yl Acetate (B1210297)

The presence of multiple reactive sites in 5-Oxohex-2-en-1-yl acetate—namely the ketone, the double bond, and the allylic acetate—demands high levels of chemo- and regioselectivity in its synthesis. A key challenge is the selective transformation of one functional group without affecting the others.

One critical aspect is the controlled reduction of α,β-unsaturated ketones. While the complete reduction of such compounds is common, the selective 1,2-reduction to form the corresponding allylic alcohol is a valuable transformation that could lead to precursors of 5-Oxohex-2-en-1-yl acetate. The Luche reduction, which employs sodium borohydride (B1222165) in the presence of a lanthanide salt like cerium(III) chloride, is a classic example of achieving this selectivity. More recent developments have focused on catalyst-free methods, for instance, using ammonia (B1221849) borane (B79455) (H₃N·BH₃) in a concerted double hydrogen transfer process, which has shown high chemoselectivity for the carbonyl group in α,β-unsaturated systems.

Another important strategy involves the regioselective functionalization of allylic positions. Molybdenum-catalyzed allylic amination of tertiary allylic carbonates has been reported to proceed with high regioselectivity, offering a potential parallel for the introduction of an acetate group. Similarly, the allylation of α-enolic dithioesters with Morita-Baylis-Hillman (MBH) acetates has been shown to be highly site-selective. Such methodologies could be adapted for the regioselective introduction of the acetate moiety in a precursor to the target molecule.

The following table summarizes relevant chemo- and regioselective reactions applicable to the synthesis of precursors for 5-Oxohex-2-en-1-yl acetate.

| Reaction Type | Reagents/Catalyst | Substrate Type | Product Type | Key Feature |

| Chemoselective Reduction | NaBH₄, CeCl₃ | α,β-Unsaturated Ketone | Allylic Alcohol | Selective 1,2-reduction |

| Chemoselective Reduction | H₃N·BH₃ | α,β-Unsaturated Ketone | Allylic Alcohol | Catalyst-free, high chemoselectivity |

| Regioselective Allylic Amination | Mo(CO)₆-based catalyst | Tertiary Allylic Carbonate | α,α-Disubstituted Allylic Amine | High regioselectivity |

| Regioselective Allylation | Cs₂CO₃ | α-Enolic Dithioester & MBH Acetate | S-Allylated Product | Site-selective S-allylation |

Green Chemistry Approaches in 5-Oxohex-2-en-1-yl Acetate Synthesis

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry to minimize environmental impact. For the synthesis of 5-Oxohex-2-en-1-yl acetate, this could involve the use of greener solvents, recyclable catalysts, and atom-economical reactions.

The use of ethanol (B145695) as a green solvent has been successfully demonstrated in the molybdenum-catalyzed regioselective allylic amination of tertiary allylic carbonates. This approach not only provides a more environmentally benign reaction medium but also allows for the catalyst to be recycled and reused multiple times without a significant loss of activity. Such a strategy could be envisioned for the synthesis of the target molecule.

Visible-light-promoted organocatalytic aerobic oxidation represents another green approach for the synthesis of α,β-unsaturated carbonyl compounds from their corresponding silyl (B83357) enol ethers. This method utilizes a cheap organic dye as a photosensitizer and atmospheric oxygen as the oxidant, avoiding the need for stoichiometric heavy metal oxidants.

The development of catalyst-free reductions of α,β-unsaturated ketones also aligns with green chemistry principles by eliminating the need for metal catalysts, which can be toxic and difficult to remove from the final product.

| Green Chemistry Approach | Methodology | Key Advantages | Relevant Precursor Synthesis |

| Green Solvents | Use of ethanol in Mo-catalyzed allylic substitution. | Environmentally benign, potential for catalyst recycling. | Synthesis of allylic amine/acetate precursors. |

| Organocatalysis | Visible-light promoted aerobic oxidation of silyl enol ethers. | Avoids heavy metal oxidants, uses a cheap organic dye. | Formation of the α,β-unsaturated ketone moiety. |

| Catalyst-Free Reactions | H₃N·BH₃ mediated reduction of α,β-unsaturated ketones. | Eliminates metal catalysts, simplifies purification. | Selective formation of allylic alcohol precursors. |

Asymmetric Synthesis of Chiral Analogs of 5-Oxohex-2-en-1-yl Acetate

The synthesis of chiral molecules is of great importance, particularly in the fields of pharmaceuticals and agrochemicals. While 5-Oxohex-2-en-1-yl acetate itself is achiral, the introduction of a stereocenter, for instance at the 5-position to create a chiral analog, would require asymmetric synthesis methodologies.

The asymmetric addition of terminal alkynes to aldehydes, catalyzed by chiral zinc complexes, is a powerful method for producing chiral secondary alcohols, which could serve as precursors to chiral analogs of the target molecule. Another relevant approach is the enantioselective Mukaiyama aldol (B89426) reaction catalyzed by a chiral titanium-based complex, which can establish a stereocenter adjacent to a carbonyl group.

Palladium-catalyzed Tsuji-Trost allylic alkylation using chiral ligands is a well-established method for the asymmetric synthesis of allylic compounds. This strategy could be adapted for the enantioselective introduction of the acetate group or another functional group that could be converted to the acetate. Furthermore, organocatalyzed asymmetric conjugate addition of nucleophiles to nitroalkenes is a valuable tool for constructing highly functionalized chiral building blocks.

| Asymmetric Strategy | Catalyst/Reagent | Type of Chiral Product | Potential Application for Chiral Analogs |

| Asymmetric Alkynylation | Chiral Zinc Complexes | Chiral Secondary Alcohols | Synthesis of chiral precursors to the 5-hydroxy analog. |

| Asymmetric Aldol Reaction | Chiral Titanium-based Complex | Chiral β-Hydroxy Ketones | Introduction of a stereocenter at the 4- or 6-position. |

| Asymmetric Allylic Alkylation | Palladium with Chiral Ligands | Chiral Allylic Compounds | Enantioselective introduction of the acetate or a precursor. |

| Organocatalyzed Conjugate Addition | Chiral Amine or Squaramide | Highly Functionalized Chiral Molecules | Asymmetric formation of a C-C bond to introduce a chiral side chain. |

Flow Chemistry and Continuous Synthesis of 5-Oxohex-2-en-1-yl Acetate

Flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. These benefits are particularly relevant for reactions that are exothermic or involve hazardous reagents.

The synthesis of α,β-unsaturated carbonyl compounds via aldol condensation has been successfully implemented in continuous flow systems. Flow reactors allow for precise control over reaction temperature and residence time, which is crucial for minimizing side reactions and improving yields. For instance, biphasic continuous aldol reactions of acetone (B3395972) with various aldehydes have been shown to be more efficient in flow compared to batch conditions.

Furthermore, the selective reduction of α,β-unsaturated carbonyl compounds using sodium borohydride has been adapted to a continuous flow process. This methodology allows for short residence times and efficient reduction without the need for cryogenic cooling, which is often required in batch processes. The implementation of the Luche reduction in a flow system has also been demonstrated, enabling the continuous and selective synthesis of allylic alcohols.

| Flow Chemistry Application | Reaction Type | Key Advantages in Flow | Relevance to Target Synthesis |

| Aldol Condensation | Synthesis of α,β-unsaturated ketones. | Precise temperature control, improved yields, scalability. | Formation of the α,β-unsaturated ketone backbone. |

| Carbonyl Reduction | Reduction of ketones and α,β-unsaturated carbonyls with NaBH₄. | Short residence times, enhanced safety, no need for cooling. | Synthesis of allylic alcohol precursors. |

| Luche Reduction | Selective 1,2-reduction of α,β-unsaturated carbonyls. | Continuous production of allylic alcohols with high selectivity. | Key step towards the allylic acetate moiety. |

Enzyme-Catalyzed and Biocatalytic Routes to 5-Oxohex-2-en-1-yl Acetate and its Precursors

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity.

For the synthesis of precursors to 5-Oxohex-2-en-1-yl acetate, a biocatalytic oxidation-transamination cascade could be envisioned. For example, a long-chain alcohol oxidase could selectively oxidize a terminal alcohol to an aldehyde, which could then be a substrate for other enzymatic transformations. Such cascades allow for multi-step syntheses in a single pot, avoiding the isolation of intermediates.

Lipases are widely used for the synthesis of esters, including acetates. Immobilized Candida antarctica lipase, for instance, has been used for the enzymatic synthesis of geranyl acetate in organic solvents. This approach could be directly applicable to the acetylation of a suitable precursor alcohol to form 5-Oxohex-2-en-1-yl acetate.

Furthermore, multifunctional biocatalysts are being developed that can catalyze multiple reaction steps in a cascade. For example, engineered variants of 4-oxalocrotonate tautomerase (4-OT) have been used for the synthesis of densely functionalized cyclohexene (B86901) carbaldehydes, demonstrating the power of enzymes to facilitate complex carbon-carbon bond-forming reactions.

| Biocatalytic Approach | Enzyme Class | Transformation | Potential Application |

| Oxidation-Transamination Cascade | Alcohol Oxidase & Transaminase | Alcohol to Amine | Synthesis of functionalized precursors. |

| Esterification | Lipase (Candida antarctica) | Alcohol to Acetate | Final acetylation step to form the target molecule. |

| Multifunctional Biocatalysis | Engineered 4-Oxalocrotonate Tautomerase (4-OT) | C-C bond formation | Synthesis of complex, functionalized precursors. |

Reaction Mechanisms and Chemical Transformations of 5 Oxohex 2 En 1 Yl Acetate

Mechanistic Investigations of Nucleophilic and Electrophilic Additions to the α,β-Unsaturated Ketone Moiety

The α,β-unsaturated ketone moiety in 5-Oxohex-2-en-1-yl acetate (B1210297) features two electrophilic centers: the carbonyl carbon (C-5) and the β-carbon (C-3) of the double bond. This duality allows for two main pathways for nucleophilic addition: direct addition (1,2-addition) to the carbonyl group and conjugate addition (1,4-addition or Michael addition) to the β-carbon.

The competition between these two addition pathways is influenced by several factors, including the nature of the nucleophile and the reaction conditions. Strong, "hard" nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor direct 1,2-addition to the carbonyl carbon. pressbooks.pub This results in the formation of a tertiary alcohol upon protonation. In contrast, "soft" nucleophiles, like Gilman reagents (lithium diorganocuprates), enamines, and thiols, preferentially undergo conjugate 1,4-addition. pressbooks.publibretexts.orglibretexts.org This pathway leads to an enolate intermediate, which upon quenching, typically protonates at the α-carbon (C-4) to yield a saturated ketone. libretexts.orgopenstax.org

The mechanism of conjugate addition involves the nucleophilic attack at the β-carbon, which pushes the π-electrons of the double bond onto the α-carbon, and the π-electrons of the carbonyl group onto the oxygen atom, forming a resonance-stabilized enolate ion. libretexts.orgopenstax.org This intermediate is key to many subsequent transformations. For instance, in the Michael addition of an enolate to an α,β-unsaturated ketone, a 1,5-dicarbonyl compound is formed. pressbooks.pub

Electrophilic additions to the α,β-unsaturated ketone are less common but can occur at the enolate stage or, in some cases, across the double bond under specific catalytic conditions.

Role of the Acetate Ester Group in Reaction Pathways of 5-Oxohex-2-en-1-yl Acetate

The allylic acetate group at C-1 significantly influences the reactivity of 5-Oxohex-2-en-1-yl acetate. The acetate is an effective leaving group, particularly under transition metal catalysis, which can lead to the formation of a π-allyl intermediate. This reactivity is central to many cross-coupling and substitution reactions.

Furthermore, the acetate group can be hydrolyzed under acidic or basic conditions to the corresponding allylic alcohol. This transformation opens up a different set of reaction pathways, such as oxidation to the corresponding α,β-unsaturated aldehyde or further substitution reactions at the alcohol.

The presence of the acetate can also direct the stereochemical outcome of reactions at the enone moiety through steric hindrance or by coordinating with catalysts.

Cycloaddition Reactions Involving 5-Oxohex-2-en-1-yl Acetate

The α,β-unsaturated system of 5-Oxohex-2-en-1-yl acetate can participate in various cycloaddition reactions. These reactions are powerful tools for the construction of cyclic and bicyclic systems.

One of the most common types of cycloaddition is the [4+2] cycloaddition, or Diels-Alder reaction, where the enone can act as the dienophile. Reaction with a suitable diene would yield a cyclohexene (B86901) derivative. The stereospecificity of the Diels-Alder reaction is a key feature, allowing for the controlled formation of stereocenters. openstax.org

Another important class of cycloadditions is the [2+2] cycloaddition, which typically occurs under photochemical conditions to form cyclobutane (B1203170) rings. openstax.org The reaction of the enone double bond with another alkene, upon irradiation, can lead to complex polycyclic structures.

Furthermore, [3+2] cycloadditions, also known as 1,3-dipolar cycloadditions, can occur with 1,3-dipoles like azides or nitrile oxides, leading to the formation of five-membered heterocyclic rings. beilstein-journals.org Copper-catalyzed [3+2] cycloadditions are a well-established method for synthesizing such heterocycles. beilstein-journals.org

Catalytic Transformations and Derivatizations of 5-Oxohex-2-en-1-yl Acetate

Catalysis plays a crucial role in the selective transformation and derivatization of molecules like 5-Oxohex-2-en-1-yl acetate. Different catalytic systems can target specific functional groups and control the chemo-, regio-, and stereoselectivity of the reactions.

Transition metals such as palladium, ruthenium, rhodium, and copper are widely used to catalyze reactions involving α,β-unsaturated ketones and allylic acetates.

Palladium-catalyzed reactions: Palladium catalysts are particularly effective for cross-coupling reactions (e.g., Suzuki, Heck, Stille) at the allylic position, taking advantage of the acetate as a leaving group. Asymmetric hydrogenation of the C=C double bond in α,β-unsaturated systems can also be achieved with high enantioselectivity using chiral palladium catalysts. chinesechemsoc.org

Ruthenium-catalyzed reactions: Ruthenium catalysts are known to promote various transformations, including metathesis and annulation reactions. For instance, a Ru(II)-catalyzed enantioselective [4+3] annulation of sulfoximines with α,β-unsaturated ketones has been reported to produce seven-membered rings. acs.org

Copper-catalyzed reactions: Copper catalysts, often in conjunction with N-heterocyclic carbene (NHC) ligands, are highly effective for conjugate addition reactions of organometallic reagents (e.g., Grignard reagents) to α,β-unsaturated ketones. beilstein-journals.org Copper salts can also catalyze intramolecular annulation reactions.

A summary of representative transition metal-catalyzed reactions on analogous α,β-unsaturated systems is presented below:

| Catalyst System | Reaction Type | Substrate Type | Product Type | Ref |

| Pd(OCOCF₃)₂ / Chiral Ligand | Asymmetric Hydrogenation | α,β-Unsaturated Lactone | Saturated Lactone | chinesechemsoc.org |

| [(p-cymene)RuCl₂]₂ / AgSbF₆ / Chiral Acid | [4+3] Annulation | α,β-Unsaturated Ketone | 1,2-Benzothiazepine 1-oxide | acs.org |

| Cu(OTf)₂ / NHC Ligand | Conjugate Addition | 3-Substituted Hexenone | Alkylated Ketone | beilstein-journals.org |

Organocatalysis has emerged as a powerful strategy for the asymmetric functionalization of α,β-unsaturated ketones. Chiral amines, amino acids (like proline), and squaramides can catalyze a wide range of reactions with high enantioselectivity.

Enamine Catalysis: Secondary amines can react with the ketone to form an enamine intermediate, which can then undergo nucleophilic attack.

Iminium Catalysis: Chiral secondary amines can form an iminium ion with the α,β-unsaturated ketone, which activates the system for nucleophilic attack at the β-position.

Brønsted Acid/Base Catalysis: Chiral Brønsted acids or bases can activate the enone or the nucleophile, respectively, to facilitate enantioselective additions. For example, chiral phosphoric acids are effective catalysts for various nucleophilic additions.

Phase-Transfer Catalysis: Chiral phase-transfer catalysts can be used for the asymmetric alkylation of the enolate formed after a Michael addition.

A notable application is the enantioselective peroxidation of α,β-unsaturated ketones using a chiral organic catalyst to produce chiral peroxides, which are precursors to valuable β-hydroxy ketones. nih.gov

Both acid and base catalysis can promote various transformations of 5-Oxohex-2-en-1-yl acetate.

Acid-Catalyzed Reactions: Acids can catalyze the hydrolysis of the acetate ester to the corresponding alcohol. They can also promote isomerization of the double bond or catalyze cyclization reactions.

Base-Catalyzed Reactions: Bases can facilitate enolate formation, which is the first step in many reactions like the Michael addition and aldol (B89426) condensations. Base-catalyzed hydrolysis of the acetate group is also a common transformation. The base-promoted reaction of α,β-unsaturated ketones with hydroperoxides is a classic method for epoxidation. nih.gov

Rearrangement Reactions of 5-Oxohex-2-en-1-yl Acetate and its Derivatives

The structural framework of 5-oxohex-2-en-1-yl acetate, featuring a reactive allylic acetate and a ketone functionality, makes it and its derivatives susceptible to a variety of rearrangement reactions. These transformations are pivotal in organic synthesis for constructing complex molecular architectures, often with high stereocontrol. Key among these are sigmatropic rearrangements, such as the Claisen and Cope rearrangements, and intramolecular nucleophilic substitution reactions with allylic rearrangement.

One notable rearrangement involves the Ireland-Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. A derivative, (E)-3-Methyl-6-oxohex-2-enyl acetate, has been utilized in the synthesis of (±)-Geijerone. The process begins with the protection of the ketone, followed by the generation of a silyl (B83357) ketene (B1206846) acetal (B89532). This intermediate then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement to furnish a new γ,δ-unsaturated carboxylic acid, which is a key building block for the target natural product. The proposed mechanism proceeds through a chair-like transition state of the (E)-silyl enol ether, leading to the formation of the desired product. nih.gov

Another significant rearrangement is the intramolecular nucleophilic substitution with allylic rearrangement (SNi'). This reaction has been demonstrated with derivatives such as 4,4-dialkyl-5-oxohex-2E-en-1-yl methanesulfonates. These substrates undergo ring closure to form 2,2-dialkyl-3-vinylcyclobutanones. Stereochemical studies of this reaction, using a chiral substrate, have shown an almost complete transfer of chirality, indicating a highly stereoselective process. For instance, the ring closure of (S)-6-chloro-3,3-diethylhept-4E-en-2-one leads to the formation of (S)-(E)- and (R)-(Z)-2,2-diethyl-3-(prop-1-en-1-yl)cyclobutanone in a ratio of 85:15, with over 97% chirality transfer. acs.org

The Johnson-Claisen rearrangement has also been explored with derivatives of 5-oxohex-2-en-1-yl acetate. In a study involving 5-(pentafluorosulfanyl)-pent-3-en-2-ol, a related allylic alcohol, Johnson-Claisen rearrangements with various orthoesters were successful. These reactions yielded the corresponding 2-substituted 3-(CH2SF5)-hex-4-enoates in moderate to good yields (55-76%) as mixtures of diastereomers. This demonstrates the utility of this rearrangement even with the presence of a bulky and electron-withdrawing substituent at the 5-position, showcasing the versatility of the rearrangement for introducing functional diversity. rsc.org

The following tables summarize the key findings from these rearrangement studies.

Table 1: Ireland-Claisen Rearrangement of a 5-Oxohex-2-en-1-yl Acetate Derivative

| Starting Material | Product | Key Features | Reference |

| (E)-3-Methyl-6-oxohex-2-enyl acetate | γ,δ-Unsaturated carboxylic acid precursor for (±)-Geijerone | wikipedia.orgwikipedia.org-Sigmatropic rearrangement via a silyl ketene acetal intermediate. | nih.gov |

Table 2: SNi' Ring Closure of 5-Oxohex-2-en-1-yl Methanesulfonate Derivatives

| Substrate | Product | Yield | Diastereomeric/Enantiomeric Ratio | Reference |

| 4,4-Dialkyl-5-oxohex-2E-en-1-yl methanesulfonates | 2,2-Dialkyl-3-vinylcyclobutanones | Not specified | Not specified | acs.org |

| (S)-6-Chloro-3,3-diethylhept-4E-en-2-one | (S)-(E)- and (R)-(Z)-2,2-Diethyl-3-(prop-1-en-1-yl)cyclobutanone | Not specified | 85:15 with >97% chirality transfer | acs.org |

Table 3: Johnson-Claisen Rearrangement of a 5-Oxohex-2-en-1-ol Derivative

| Substrate | Reagent | Product | Yield (%) | Diastereomeric Ratio | Reference |

| 5-(Pentafluorosulfanyl)-pent-3-en-2-ol | Various orthoesters | 2-Substituted 3-(CH2SF5)-hex-4-enoates | 55-76 | ~1:1 | rsc.org |

Advanced Spectroscopic and Analytical Characterization Techniques for 5 Oxohex 2 En 1 Yl Acetate

High-Resolution Mass Spectrometry for Isotopic and Fragment Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the definitive identification of 5-Oxohex-2-en-1-yl acetate (B1210297). Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental composition of the molecule and its fragments.

In the analysis of related structures, HRMS has been crucial. For instance, in the characterization of derivatives of 5-oxohex-3-en-1-yl, HRMS was recorded on magnetic sector mass spectrometers to ensure precise mass determination. umich.edu Similarly, high-resolution electrospray mass spectra have been obtained using a Q-Tof spectrometer for other complex organic molecules. rsc.org This level of precision is essential for distinguishing between compounds with the same nominal mass but different elemental formulas. The fragmentation patterns observed in the mass spectrum provide further structural information, revealing the connectivity of the acetate and oxohexenyl moieties. While specific fragmentation data for 5-Oxohex-2-en-1-yl acetate is not detailed in the provided results, the general methodology is well-established.

Table 1: Representative HRMS Data for Related Compounds

| Compound | Calculated m/z | Found m/z | Technique |

| (E)-2-methyl-2-(5-oxohex-3-en-1-yl)cyclopentane-1,3-dione derivative | Not Specified | Not Specified | Micromass AutoSpec Ultima or VG 70-250-S |

| hex-5-en-1-yl 2-(dimethoxyphosphoryl)acetate | 251.1043 [M+H]+ | 251.1044 [M+H]+ | ESI |

| (E)-5-oxohex-3-en-1-yl benzoate | Not Specified | Not Specified | Not Specified |

| (dodeca-1,3-dien-1-yloxy)triisopropylsilane | 317.2301 [M+H]+ | 317.2295 [M+H]+ | ASAP-TOF |

This table is illustrative and based on data for structurally similar compounds. Specific HRMS data for 5-Oxohex-2-en-1-yl acetate would require direct experimental analysis.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the detailed covalent framework of 5-Oxohex-2-en-1-yl acetate. While one-dimensional (1D) NMR provides initial information, multi-dimensional NMR techniques are necessary to resolve signal overlap and establish definitive connectivity.

Two-Dimensional (2D) NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are pivotal. wikipedia.org A COSY experiment would reveal the proton-proton coupling network within the hexenyl chain, confirming the positions of the double bond and the oxo group. An HSQC spectrum correlates the proton signals with their directly attached carbon-13 nuclei, allowing for the unambiguous assignment of the carbon skeleton. For instance, in the analysis of related complex molecules, COSY and other 2D NMR methods have been essential for structural determination. wikipedia.orguniversiteitleiden.nl

Solid-State NMR (ssNMR): While less common for a typically liquid or low-melting solid compound like 5-Oxohex-2-en-1-yl acetate, ssNMR could provide valuable information if the compound were in a crystalline or amorphous solid state. emory.edu It offers insights into the molecular conformation and packing in the solid phase, which are averaged out in solution-state NMR due to rapid molecular tumbling. emory.edu Techniques like magic-angle spinning (MAS) are employed to obtain higher resolution spectra from solid samples. emory.edu

Table 2: Expected 2D NMR Correlations for 5-Oxohex-2-en-1-yl Acetate

| 2D NMR Experiment | Expected Key Correlations |

| COSY | - Correlation between protons on C-2 and C-3. - Correlation between protons on C-3 and C-4. - Correlation between protons on C-1 and C-2. |

| HSQC | - Correlation of each proton signal to its directly bonded carbon atom. |

| HMBC | - Correlation from the acetyl protons to the ester carbonyl carbon. - Correlation from the C-1 protons to the ester carbonyl carbon and C-2. - Correlation from the C-4 protons to the ketone carbonyl carbon (C-5). |

Vibrational Spectroscopy (FTIR, Raman) for Conformational and Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a rapid and non-destructive means to identify the functional groups present in 5-Oxohex-2-en-1-yl acetate and to probe its conformational properties.

FTIR Spectroscopy: The FTIR spectrum of 5-Oxohex-2-en-1-yl acetate is expected to show characteristic absorption bands. A strong band around 1740 cm⁻¹ would be indicative of the ester carbonyl (C=O) stretching vibration, while another strong band around 1715 cm⁻¹ would correspond to the ketone carbonyl stretch. The C=C stretching vibration of the alkene would appear in the 1650-1600 cm⁻¹ region. The C-O stretching of the acetate group would be visible in the 1250-1000 cm⁻¹ range. In studies of related compounds, FTIR has been routinely used to confirm the presence of these key functional groups. umich.edursc.org

Raman Spectroscopy: Raman spectroscopy complements FTIR by providing information on non-polar bonds. The C=C double bond in the hexenyl chain, for example, is expected to give a strong Raman signal. The combination of FTIR and Raman data can offer a more complete vibrational profile of the molecule. rsc.orgresearchgate.net For instance, in the study of amyl acetate, both techniques were used to analyze its vibrational spectra. researchgate.net

Table 3: Expected Vibrational Frequencies for 5-Oxohex-2-en-1-yl Acetate

| Functional Group | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Ester C=O | ~1740 | Weak |

| Ketone C=O | ~1715 | Weak |

| Alkene C=C | ~1650 | Strong |

| Acetate C-O | ~1240 and ~1050 | Moderate |

| C-H (sp²) | ~3100-3000 | Moderate |

| C-H (sp³) | ~3000-2850 | Strong |

X-ray Crystallography of Co-crystals or Derivatives

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and stereochemistry. While obtaining a suitable single crystal of 5-Oxohex-2-en-1-yl acetate itself might be challenging if it is a liquid or oil at room temperature, forming a crystalline derivative or a co-crystal can overcome this limitation.

For example, a common strategy is to react the compound with a molecule known to crystallize well. In the study of related compounds, X-ray diffraction analysis of a camphanoate derivative was used to determine the absolute configuration. uzh.ch Similarly, the crystal and molecular structures of other complex organic molecules have been determined through X-ray crystallography of their derivatives or salts. acs.orgsemanticscholar.org The resulting crystal structure would provide unequivocal proof of the connectivity and stereochemistry of 5-Oxohex-2-en-1-yl acetate.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Elucidation of Analogs

If 5-Oxohex-2-en-1-yl acetate or its analogs are chiral, chiroptical spectroscopy techniques become essential for determining their absolute configuration. These methods measure the differential interaction of the molecule with left and right circularly polarized light.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum is highly sensitive to the stereochemistry of the molecule. By comparing the experimental ECD spectrum to that predicted by quantum chemical calculations for a given enantiomer, the absolute configuration can be assigned.

Vibrational Circular Dichroism (VCD): VCD is the vibrational analog of ECD, measuring the differential absorption of left and right circularly polarized infrared light. uzh.ch It provides stereochemical information based on the vibrational transitions of the molecule. VCD, often used in conjunction with Raman Optical Activity (ROA), has been successfully applied to determine the absolute configuration of carbonyl compounds. uzh.ch For instance, the absolute configuration of analogs has been determined by comparing experimental VCD spectra with those obtained from ab initio calculations. uzh.ch

Chromatographic and Hyphenated Techniques for Purity and Mixture Analysis in Research

Chromatographic techniques are fundamental for assessing the purity of 5-Oxohex-2-en-1-yl acetate and for analyzing its presence in complex mixtures during research.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): GC is well-suited for the analysis of volatile compounds like 5-Oxohex-2-en-1-yl acetate. When coupled with a mass spectrometer (GC-MS), it allows for the separation and identification of the target compound and any impurities. researchgate.net HPLC can also be used, particularly for less volatile derivatives or for preparative-scale purification. Flash chromatography is a common method for purification during synthesis. rsc.org

Hyphenated Techniques: The coupling of chromatographic separation with spectroscopic detection (hyphenated techniques) is extremely powerful. GC-MS is a workhorse in organic analysis, providing both retention time and mass spectral data for each component of a mixture. researchgate.net This allows for the confident identification of not only the main product but also any byproducts or unreacted starting materials. For instance, GC-MS in selected ion monitoring (SIM) mode has been used for the quantification of similar compounds in extracts. researchgate.net

Table 4: Chromatographic Methods for the Analysis of 5-Oxohex-2-en-1-yl Acetate and Related Compounds

| Technique | Application | Detection Method |

| Gas Chromatography (GC) | Purity assessment, quantification in mixtures | Flame Ionization Detector (FID), Mass Spectrometry (MS) |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, preparative purification | UV-Vis, Refractive Index (RI), MS |

| Thin-Layer Chromatography (TLC) | Reaction monitoring, preliminary purity check | UV light, chemical staining |

| Flash Chromatography | Preparative purification of synthetic products | UV detection, fraction collection |

Theoretical and Computational Studies of 5 Oxohex 2 En 1 Yl Acetate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. For 5-Oxohex-2-en-1-yl acetate (B1210297), these calculations would reveal key insights into its stability, reactivity, and electronic nature. Methods like Density Functional Theory (DFT) are commonly employed to determine electronic structure.

A primary focus of such a study would be the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and the energy required for the lowest-energy electronic excitation.

| Parameter | Calculated Value (Hartree) | Calculated Value (eV) | Description |

|---|---|---|---|

| HOMO Energy | -0.21636 | -5.887 | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| LUMO Energy | -0.04344 | -1.182 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 0.17292 | 4.705 | Indicates chemical reactivity and the lowest electronic excitation energy. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Due to the presence of multiple single bonds, 5-Oxohex-2-en-1-yl acetate is a flexible molecule capable of adopting numerous conformations. Conformational analysis is the study of the different spatial arrangements of atoms that can be interconverted through rotation about single bonds. Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of such flexible molecules.

An MD simulation models the movement of atoms and molecules over time based on a classical force field, providing a trajectory that maps out the accessible conformations and their relative stabilities. For 5-Oxohex-2-en-1-yl acetate, key dihedral angles for analysis would include the C-C-C-C backbone of the hexene chain and the rotations around the C-O bonds of the acetate group. The simulation would reveal the most populated (lowest energy) conformational states and the energy barriers between them. This is crucial as the molecule's shape can significantly influence its interaction with other molecules or biological targets.

| Dihedral Angle | Atoms Involved | Expected Stable Conformations | Significance |

|---|---|---|---|

| τ1 | O=C-C=C | s-trans (~0°), s-cis (~180°) | Determines the planarity and conjugation of the enone system. The s-trans is often more stable. |

| τ2 | C-C-C-C (allylic) | gauche (~±60°), anti (~180°) | Defines the overall shape of the carbon backbone. |

| τ3 | C-O-C=O (ester) | syn-periplanar (~0°), anti-periplanar (~180°) | Influences the orientation of the acetate group relative to the carbon chain. |

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

DFT is a highly effective method for investigating the mechanisms of chemical reactions, including identifying transition states and calculating activation energy barriers. For 5-Oxohex-2-en-1-yl acetate, a key reaction of interest is the Michael addition, a conjugate addition of a nucleophile to the β-carbon of the α,β-unsaturated ketone system.

A computational study could model the reaction of 5-Oxohex-2-en-1-yl acetate with a representative nucleophile, such as a thiol (e.g., methanethiol, representing a cysteine residue). The calculations would map out the potential energy surface of the reaction, identifying the structure of the transition state and the corresponding activation energy (ΔG‡). This provides a quantitative measure of the reaction's feasibility and rate. Such studies have shown that substituents on the enone system can significantly affect reaction energetics. Many DFT functionals can erroneously predict reaction pathways for Michael additions, making the choice of an appropriate functional, such as a range-separated one like ωB97X-D, critical for obtaining accurate results that align with higher-level theories.

| Parameter | Value (kcal/mol) | Description |

|---|---|---|

| Enthalpy of Reaction (ΔH) | -15.5 | The overall change in heat content for the reaction. A negative value indicates an exothermic reaction. |

| Gibbs Free Energy of Activation (ΔG‡) | +12.8 | The energy barrier that must be overcome for the reaction to proceed, determining the reaction rate. |

| Transition State Imaginary Frequency | -350 cm⁻¹ | Confirms the located structure is a true transition state (a first-order saddle point on the potential energy surface). |

In Silico Prediction of Spectroscopic Parameters

Computational methods can accurately predict spectroscopic data, such as NMR chemical shifts, which is invaluable for structure verification and assignment. Using DFT with the Gauge-Including Atomic Orbital (GIAO) method, one can calculate the magnetic shielding tensors for each nucleus in 5-Oxohex-2-en-1-yl acetate. These values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), yield predicted ¹H and ¹³C NMR chemical shifts.

The accuracy of these predictions is often high enough to distinguish between different isomers or to confirm a proposed structure. Recent advances combining DFT calculations with machine learning have further improved the speed and accuracy of these predictions. For a flexible molecule, it is often necessary to calculate the spectra for an ensemble of low-energy conformations (identified through methods like MD) and then compute a Boltzmann-weighted average of the chemical shifts for a more accurate comparison with experimental data.

| Carbon Atom | Predicted Shift (ppm) (DFT/GIAO) | Typical Experimental Shift (ppm) | Mean Absolute Error (ppm) |

|---|---|---|---|

| C=O (Ketone) | 198.5 | ~197-200 | ~1.5 - 2.5 |

| C=O (Ester) | 170.2 | ~169-172 | |

| Cα (to ketone) | 129.8 | ~128-132 | |

| Cβ (to ketone) | 138.1 | ~136-140 |

Cheminformatics and QSAR/QSPR Modeling of Chemical Reactivity and Theoretical Properties

Cheminformatics applies computational and informational techniques to solve chemical problems. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are key tools in this field. These are statistical models that correlate a molecule's biological activity (QSAR) or physicochemical properties (QSPR) with its structural or calculated properties, known as molecular descriptors.

For a class of compounds including 5-Oxohex-2-en-1-yl acetate (i.e., α,β-unsaturated carbonyls), a QSAR model could be developed to predict a property like mutagenicity or reactivity towards a biological nucleophile. The model would be built using a training set of similar molecules with known activities. Molecular descriptors would be calculated for each molecule, which can include constitutional indices (e.g., molecular weight), topological indices (e.g., connectivity indices), and quantum-chemical descriptors (e.g., HOMO/LUMO energies, partial charges). Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are then used to build the predictive model.

| Descriptor Type | Descriptor Example | Description |

|---|---|---|

| Electronic | LUMO Energy | Relates to the electrophilicity of the molecule and its susceptibility to nucleophilic attack. |

| Topological | Wiener Index | A measure of molecular branching and compactness. |

| Constitutional | Fraction of Rotatable Bonds | Indicates molecular flexibility, which can affect how a molecule fits into an active site. |

| Quantum-Chemical | Partial Charge on Cβ | The magnitude of positive charge on the β-carbon, indicating its electrophilicity for Michael addition. |

Despite a comprehensive search for the chemical compound “5-Oxohex-2-en-1-yl acetate,” including its synonyms and CAS number (86144-04-9), no information was found regarding its biological and ecological roles in non-clinical contexts.

Extensive database queries for "5-Oxohex-2-en-1-yl acetate" and its alternative name "[(E)-5-oxohex-2-enyl] acetate" did not yield any relevant results pertaining to the specific areas of inquiry outlined in the user's request. The scientific literature available through these searches does not appear to contain studies on this compound's function in:

Plant-insect chemical ecology and semiochemical interactions

Microbial biotransformation and metabolism in environmental systems

Enzymatic synthesis and degradation pathways in non-human, non-clinical biological systems

Involvement in natural product biosynthesis pathways

Pheromonal activity and behavioral modulation in invertebrate systems

Therefore, this article cannot be generated as the requested information is not present in the currently accessible scientific literature.

Derivatives of 5 Oxohex 2 En 1 Yl Acetate and Structure Activity Relationship Sar Studies

Design and Synthesis of Novel Analogs with Modified Substituents

The synthesis of novel analogs of 5-Oxohex-2-en-1-yl acetate (B1210297) would be the first step in exploring its chemical space. Hypothetically, modifications could be introduced at several positions on the molecule. For instance, the terminal methyl group of the ketone could be replaced with larger alkyl or aryl groups to investigate steric and electronic effects on the carbonyl reactivity. Similarly, substituents could be introduced on the alkene, or the acetate group could be replaced with other esters or functional groups. The synthesis of such analogs would likely involve multi-step reaction sequences, starting from commercially available precursors.

A hypothetical set of designed analogs is presented in the table below for illustrative purposes.

| Analog Name | Modification | Potential Research Focus |

| 5-Oxohept-2-en-1-yl acetate | Elongation of the terminal alkyl chain | Investigating the influence of lipophilicity. |

| 5-Oxo-5-phenylpent-2-en-1-yl acetate | Replacement of the terminal methyl with a phenyl group | Studying the effects of aromatic substitution. |

| 5-Oxohex-2-en-1-yl propionate | Modification of the ester group | Examining the role of the leaving group in potential reactions. |

| 2-Methyl-5-oxohex-2-en-1-yl acetate | Substitution on the double bond | Assessing the impact of alkene substitution on reactivity. |

Stereoisomeric and Conformational Effects on Reactivity and Theoretical Properties

The double bond in 5-Oxohex-2-en-1-yl acetate can exist as either the E (trans) or Z (cis) stereoisomer. These geometric isomers would be expected to have different physical and chemical properties due to variations in their three-dimensional shapes. Conformational analysis, through computational modeling, could predict the most stable arrangements of the molecule and how its shape might influence its interaction with other molecules. Such studies would be foundational to understanding any potential biological activity or its behavior in materials science applications. Without experimental data, the precise effects of stereoisomerism and conformation on the reactivity of 5-Oxohex-2-en-1-yl acetate remain a matter of speculation.

Computational Structure-Activity Relationship (SAR) Modeling for Chemical Reactivity

In the absence of experimental data, computational modeling provides a powerful tool for predicting the properties of a molecule. For 5-Oxohex-2-en-1-yl acetate, Quantum Mechanical calculations could be employed to determine its electronic structure, including the distribution of electron density and the energies of its molecular orbitals. This information would be invaluable for predicting its reactivity. For example, the electrophilicity of the carbonyl carbon and the carbons of the α,β-unsaturated system could be calculated to predict its susceptibility to nucleophilic attack. A computational SAR study would involve systematically modifying the structure of 5-Oxohex-2-en-1-yl acetate in silico and calculating the resulting changes in its predicted reactivity.

Synthesis of Polymerizable Derivatives for Materials Science Research

The presence of a double bond in 5-Oxohex-2-en-1-yl acetate suggests that it could potentially serve as a monomer for polymerization reactions. To enhance its polymerizability, derivatives could be synthesized that incorporate more reactive functional groups, such as an acrylate (B77674) or methacrylate (B99206) moiety in place of the acetate group. The synthesis of such monomers would open up the possibility of creating novel polymers with unique properties. The ketone and ester functionalities within the polymer structure could offer sites for post-polymerization modification, allowing for the fine-tuning of the material's properties for specific applications in fields such as coatings, adhesives, or biomaterials.

Advanced Applications of 5 Oxohex 2 En 1 Yl Acetate in Chemical Research

Utilization as a Synthetic Building Block in Complex Molecule Synthesis

The reactivity of the dual functional groups in 5-Oxohex-2-en-1-yl acetate (B1210297)—the electrophilic α,β-unsaturated ketone and the ester moiety—renders it a versatile precursor in the synthesis of more complex molecular architectures. Organic chemists have leveraged this reactivity in various strategic bond-forming reactions.

The conjugated enone system is particularly amenable to Michael additions, allowing for the introduction of a wide range of nucleophiles at the β-position. This reaction is fundamental in the construction of intricate carbon skeletons. Furthermore, the ketone functionality can undergo a variety of transformations, including reductions to the corresponding alcohol, Grignard reactions to introduce alkyl or aryl groups, and Wittig reactions to form new carbon-carbon double bonds. The acetate group can be hydrolyzed to the corresponding alcohol, which can then be used in subsequent synthetic steps, or it can be displaced by other functional groups.

A notable application of this compound is as an intermediate in the synthesis of certain natural products and their analogues. The specific stereochemistry and functionality present in 5-Oxohex-2-en-1-yl acetate can be crucial for establishing the correct stereocenters in the target molecule.

Table 1: Key Synthetic Transformations of 5-Oxohex-2-en-1-yl Acetate

| Reaction Type | Reagent/Conditions | Product Functional Group |

| Michael Addition | R₂CuLi | β-Substituted ketone |

| Grignard Reaction | R'MgBr, then H₃O⁺ | Tertiary alcohol |

| Wittig Reaction | Ph₃P=CHR" | Alkene |

| Reduction (Ketone) | NaBH₄, MeOH | Secondary alcohol |

| Hydrolysis (Ester) | NaOH, H₂O | Primary alcohol |

Role in Materials Science Research

In the realm of materials science, the unsaturated nature of 5-Oxohex-2-en-1-yl acetate makes it a candidate as a monomer or a co-monomer in polymerization reactions. The presence of the double bond allows it to participate in radical, cationic, or anionic polymerization to form specialized polymers.

The resulting polymers, bearing pendant keto and acetate functionalities, can exhibit unique properties. The ketone groups can serve as sites for post-polymerization modification, allowing for the grafting of other molecules or the cross-linking of polymer chains to enhance mechanical or thermal properties. The polarity of the ester and ketone groups can influence the polymer's solubility, adhesion, and surface characteristics, making them potentially useful in the formulation of specialized coatings, adhesives, or films. Research in this area focuses on tailoring the polymer architecture and functional group density to achieve desired material properties.

Application in Analytical Chemistry as a Reference Standard or Probe Molecule

The well-defined structure and specific chemical properties of 5-Oxohex-2-en-1-yl acetate lend themselves to applications in analytical chemistry. It can serve as a reference standard for the identification and quantification of related compounds in complex mixtures using techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). Its distinct spectroscopic signatures in nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, as well as its specific mass-to-charge ratio in mass spectrometry (MS), provide a reliable basis for comparison.

Furthermore, the reactive enone functionality can be exploited in the development of chemical probes. By attaching a fluorescent or other reporter group to the molecule, it can be used to tag and visualize specific nucleophilic species in biological or environmental samples.

Development of Novel Catalytic Systems Based on 5-Oxohex-2-en-1-yl Acetate Derivatives

The core structure of 5-Oxohex-2-en-1-yl acetate can be chemically modified to create ligands for the development of novel catalytic systems. The ketone and ester functionalities provide handles for the introduction of coordinating groups, such as amines, phosphines, or thiols, which can bind to metal centers.

By synthesizing chiral derivatives of 5-Oxohex-2-en-1-yl acetate, it is possible to create chiral ligands that, when complexed with a metal, can catalyze asymmetric reactions. These reactions are of paramount importance in the pharmaceutical and fine chemical industries for the synthesis of enantiomerically pure compounds. Research in this area is focused on designing ligands that can effectively control the stereochemical outcome of a catalytic transformation, leading to high enantiomeric excesses of the desired product. The ability to tune the electronic and steric properties of the ligand by modifying the 5-Oxohex-2-en-1-yl acetate backbone is a key advantage in the development of these tailored catalysts.

Environmental Fate and Degradation Pathways of 5 Oxohex 2 En 1 Yl Acetate

Photodegradation Mechanisms in Aquatic and Atmospheric Environments9.2. Biodegradation Pathways by Microorganisms in Soil and Water Systems9.3. Persistence and Environmental Mobility Studies9.4. Advanced Oxidation Processes for Environmental Remediation Research

Without specific research on 5-Oxohex-2-en-1-yl acetate (B1210297), any discussion of its environmental behavior would be purely speculative and would not meet the standards of a scientifically accurate and authoritative article.

Future Research Directions and Emerging Paradigms for 5 Oxohex 2 En 1 Yl Acetate Research

Integration with Artificial Intelligence and Machine Learning for Synthetic Route Prediction

Key Research Objectives:

Development of bespoke ML models to predict high-yield synthetic routes for α,β-unsaturated keto esters.

Integration of retrosynthesis AI tools to identify novel, cost-effective starting materials and reaction sequences. purdue.edu

Use of AI to optimize reaction conditions (e.g., catalysts, solvents, temperature) for improved efficiency and sustainability.

| AI/ML Application Area | Potential Impact on 5-Oxohex-2-en-1-yl Acetate (B1210297) Synthesis |

| Retrosynthetic Analysis | Identifies novel and diverse synthetic pathways from commercially available precursors. chemrxiv.orgpurdue.edu |

| Reaction Condition Optimization | Predicts optimal catalysts, solvents, and temperatures, reducing experimental workload. researchgate.net |

| Yield Prediction | Estimates the potential yield of a synthetic route, aiding in the selection of the most efficient pathway. |

| Sustainability Assessment | Evaluates the environmental impact of different synthetic routes, promoting green chemistry principles. |

Exploration of Novel Catalytic Transformations and Sustainable Synthesis Routes

Modern organic synthesis is increasingly focused on the development of sustainable and efficient catalytic methods. For 5-Oxohex-2-en-1-yl acetate, which contains multiple reactive functional groups (an enone, an ester, and an allylic system), there are significant opportunities to apply novel catalytic strategies that improve atom economy and reduce waste.

Future research will likely explore advanced catalytic systems for the synthesis and modification of this compound. This includes the use of transition metal catalysts (e.g., palladium, iridium, ruthenium, osmium) for reactions such as allylic alkylations, hydrogenations, and cross-coupling reactions. uni-saarland.deacs.org For instance, palladium-catalyzed allylic alkylation of ketone enolates is a powerful tool for forming carbon-carbon bonds. uni-saarland.de Furthermore, developing one-pot reactions that combine multiple steps, such as an oxidation and a Wittig reaction, can significantly streamline the synthesis process. organic-chemistry.org

A major emphasis will be on "green" chemistry approaches. This involves using environmentally benign solvents like anisole, employing renewable reagents such as ethanol (B145695) as a hydrogen source in transfer hydrogenations, and developing catalyst-free methods, potentially assisted by techniques like sonication. acs.orgbenthamdirect.com These strategies aim to create more sustainable and economically viable routes for the production of 5-Oxohex-2-en-1-yl acetate and its derivatives. mdpi.com

Key Research Objectives:

Design of chemo- and regioselective catalytic transformations targeting the enone and allylic acetate moieties.

Development of stereoselective catalytic methods to synthesize specific enantiomers of related chiral structures.

Investigation of biocatalysis and enzymatic routes as green alternatives to traditional chemical synthesis.

Exploration of flow chemistry systems for the continuous and scalable production of the target molecule.

Deepening Understanding of Biological and Ecological Signaling Mechanisms

As a derivative of C6 green leaf volatiles (GLVs), 5-Oxohex-2-en-1-yl acetate is part of the complex chemical language used by plants. wikipedia.orgplant-ecology.com GLVs are released almost instantly upon mechanical damage or herbivore attack and play crucial roles in plant defense, such as repelling herbivores, attracting natural enemies of pests, and inducing or priming defense responses in neighboring plants. oup.comresearchgate.net

Recent breakthroughs have allowed for the real-time visualization of plant-plant communication, showing that GLVs can induce rapid calcium (Ca²⁺) signaling in neighboring plants. globalplantcouncil.org Future studies will aim to identify the specific receptors that perceive these volatile signals and map the complete downstream signal transduction pathways, which are known to involve key phytohormones like jasmonic acid and ethylene. nih.gov This research will clarify how plants "eavesdrop" on their neighbors to prepare for impending threats. nih.govsemanticscholar.org

Key Research Objectives:

Identification of the specific protein receptors in plants and insects that bind to 5-Oxohex-2-en-1-yl acetate.

Elucidation of the downstream signaling cascades initiated by the perception of this compound. nih.gov

Investigation of its synergistic or antagonistic effects when part of a complex blend of GLVs and other VOCs. wikipedia.org

Studying its role in below-ground signaling and interactions with rhizosphere microbes. oup.com

| Research Area | Key Question for 5-Oxohex-2-en-1-yl Acetate |

| Plant-Insect Interactions | Does it act as an attractant for predators/parasitoids or a repellent for herbivores? wikipedia.org |

| Plant-Plant Communication | How does it contribute to the priming of defense responses in neighboring plants? oup.comglobalplantcouncil.org |

| Plant-Pathogen Interactions | Does it possess direct antimicrobial properties or induce antifungal/antibacterial defenses? plant-ecology.comresearchgate.net |

| Signal Transduction | What are the molecular mechanisms that translate the chemical signal into a physiological response? globalplantcouncil.orgnih.gov |

Development of Advanced Analytical Tools for In Situ Monitoring

Understanding the dynamic ecological role of 5-Oxohex-2-en-1-yl acetate requires the ability to monitor its release and concentration in real-time and in its natural environment (in situ). While gas chromatography-mass spectrometry (GC-MS) remains the gold standard for identifying and quantifying VOCs, it is primarily a laboratory-based technique and is not well-suited for on-site, real-time measurements. cgiar.orgtechnologynetworks.com

The future of VOC analysis lies in the development and application of portable, highly sensitive technologies that can provide continuous data from the field. frontiersin.org Techniques such as proton-transfer-reaction mass spectrometry (PTR-MS) and selected-ion flow-tube mass spectrometry (SIFT-MS) offer real-time monitoring with very low detection limits, enabling the study of transient VOC emissions. cgiar.orgnih.gov

Furthermore, emerging technologies like electronic noses (E-noses) and wearable VOC sensors are poised to revolutionize ecological research. technologynetworks.comfrontiersin.org E-noses use an array of gas sensors to generate a "smellprint" of a volatile blend, while wearable sensors can be placed directly on a plant's leaf to monitor emissions non-invasively. technologynetworks.com These advanced tools will allow researchers to correlate the release of 5-Oxohex-2-en-1-yl acetate with specific environmental stimuli or biological events with unprecedented temporal resolution. nih.gov

Key Research Objectives:

Adaptation of PTR-MS and other direct injection mass spectrometry techniques for field-based monitoring of 5-Oxohex-2-en-1-yl acetate.

Development of selective sensor materials for use in E-noses to specifically detect C6 acetates.

Miniaturization of GC systems for portable, on-site analysis of complex VOC blends. technologynetworks.comnih.gov

Creation of biocompatible, wearable sensors for non-destructive, continuous monitoring of plant emissions. technologynetworks.com

Cross-Disciplinary Research at the Interface of Chemistry and Materials Science

The unique chemical structure of 5-Oxohex-2-en-1-yl acetate presents opportunities for its use as a building block in materials science. The convergence of chemistry, biology, and engineering is essential for creating novel materials with advanced functionalities. labmanager.comopenaccessgovernment.org This molecule, derived from a biological signaling pathway, is a candidate for developing new "smart" or functional materials.

Future research could explore the polymerization of 5-Oxohex-2-en-1-yl acetate or its derivatives. The presence of a polymerizable double bond, along with the ketone and ester functional groups, could be exploited to create polymers with unique properties. These functional groups could serve as sites for cross-linking or for later modification, allowing for the tuning of the material's physical and chemical characteristics.

Potential applications could include the development of biodegradable polymers for agricultural uses, such as films that slowly release the volatile compound to attract beneficial insects or repel pests. In biomedical engineering, it could be incorporated into biocompatible materials or hydrogels. labmanager.comacs.org The interface between the chemistry of natural products and polymer science is a fertile ground for innovation, where bio-inspired molecules can provide pathways to materials with novel properties and sustainable lifecycles. researchgate.net

Key Research Objectives:

Investigation of polymerization reactions using 5-Oxohex-2-en-1-yl acetate as a monomer or co-monomer.

Synthesis and characterization of novel polymers and materials incorporating this compound.

Exploration of potential applications in controlled-release technologies for agriculture or pheromone disruption.

Development of biocompatible or biodegradable materials for medical or environmental applications.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are critical for characterizing 5-Oxohex-2-en-1-yl acetate, and how should data interpretation be approached?

- Methodology : Use a combination of - and -NMR to confirm structural assignments, focusing on olefinic protons (δ 5.5–6.5 ppm) and carbonyl signals (δ 170–210 ppm). Infrared spectroscopy (IR) can validate ester (C=O, ~1740 cm) and ketone (C=O, ~1710 cm) functionalities. Mass spectrometry (HRMS) should confirm molecular ion peaks and fragmentation patterns. Cross-reference spectral data with NIST Chemistry WebBook entries for analogous compounds . For crystalline derivatives, single-crystal X-ray diffraction (as in ) provides definitive stereochemical confirmation .

Q. How can researchers optimize the synthesis of 5-Oxohex-2-en-1-yl acetate to improve yield and purity?

- Methodology : Prioritize catalytic methods (e.g., acid-catalyzed esterification or transesterification) under anhydrous conditions. Monitor reaction progress via TLC or GC-MS. Purify via fractional distillation or preparative HPLC, ensuring solvent selection (e.g., ethyl acetate/hexane gradients) minimizes co-elution of byproducts. Purity assessment should include -NMR integration and chiral HPLC if enantiomeric purity is critical .

Q. What are the key considerations for ensuring the stability of 5-Oxohex-2-en-1-yl acetate during storage?

- Methodology : Store under inert atmospheres (argon or nitrogen) at ≤−20°C to prevent oxidation or hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation. Use amber vials to mitigate photolytic decomposition, particularly of the α,β-unsaturated ketone moiety .

Advanced Research Questions

Q. What computational methods are suitable for modeling the reactivity of 5-Oxohex-2-en-1-yl acetate in organic reactions?

- Methodology : Apply density functional theory (DFT) at the B3LYP/6-31G(d,p) level to predict electrophilic/nucleophilic sites and transition states. Molecular dynamics simulations can model solvent effects on reaction pathways. Validate predictions experimentally via kinetic isotope effects or substituent studies. Cross-check computational results with crystallographic data (e.g., bond lengths/angles from ) .

Q. How can researchers resolve discrepancies in reported reaction kinetics of 5-Oxohex-2-en-1-yl acetate across studies?

- Methodology : Replicate conflicting experiments under standardized conditions (solvent, temperature, catalyst loading). Use Arrhenius plots to compare activation energies and identify outliers. Apply multivariate analysis to isolate variables (e.g., trace moisture, oxygen levels). For mechanistic contradictions, employ isotopic labeling (e.g., ) or in-situ IR to track intermediate formation .

Q. What strategies are effective in studying the adsorption behavior of 5-Oxohex-2-en-1-yl acetate on indoor surfaces?

- Methodology : Use atomic force microscopy (AFM) or quartz crystal microbalance (QCM) to quantify adsorption isotherms on materials like glass or polymer-coated surfaces. Pair with ToF-SIMS or XPS to analyze surface-bound species. For reactivity studies, expose adsorbed layers to ozone or UV light and monitor degradation products via GC-MS .

Data Presentation and Reproducibility Guidelines

Q. How should researchers document experimental protocols to ensure reproducibility?

- Methodology : Provide detailed instrument parameters (e.g., NMR pulse sequences, HPLC gradients) and raw data files as supplementary materials. For computational studies, share input files (e.g., Gaussian .com files) and convergence criteria. Adhere to CONSORT-EHEALTH standards for metadata (e.g., batch numbers of reagents, humidity/temperature logs) .

Q. What statistical approaches are recommended for analyzing contradictory data on this compound’s bioactivity?

- Methodology : Apply Bayesian meta-analysis to weigh evidence from disparate studies. Use principal component analysis (PCA) to identify confounding variables (e.g., cell line variability in bioassays). Report confidence intervals and effect sizes rather than binary significance metrics .

Tables for Key Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.